molecular formula C6H10F3NO3 B1391440 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate CAS No. 1209447-22-2

2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate

Cat. No.: B1391440
CAS No.: 1209447-22-2
M. Wt: 201.14 g/mol
InChI Key: WJYWLIYZVZAXMJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-methoxyethyl)carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl ester group and a 2-methoxyethyl substituent on the carbamate nitrogen. Carbamates are widely used in agrochemicals, pharmaceuticals, and materials science due to their stability and tunable reactivity. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the 2-methoxyethyl substituent may improve solubility and modulate biological activity .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO3/c1-12-3-2-10-5(11)13-4-6(7,8)9/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYWLIYZVZAXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(2-methoxyethyl)carbamic acid chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a temperature range of 0-25°C and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2-methoxyethyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2-methoxyethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and metabolic stability. The methoxyethyl group can also contribute to the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Key Observations:

Structural Influence on Properties :

  • Lipophilicity : Aryl-substituted carbamates (e.g., N-[3-(trifluoromethyl)phenyl]) exhibit higher molecular weights and lipophilicity compared to alkyl-substituted derivatives like Compound A , which may enhance membrane permeability but reduce aqueous solubility .
  • Solubility : The 2-methoxyethyl group in Compound A likely improves solubility in polar solvents compared to benzyl or aryl analogs, making it more suitable for formulation in aqueous systems .

Synthetic Routes :

  • Most carbamates are synthesized via coupling reactions between amines and chloroformates. For example, benzyl derivatives are prepared using DBU as a base (), while tert-butyl carbamates are employed as intermediates in patent methods (). Compound A could be synthesized similarly using 2-methoxyethylamine and trifluoroethyl chloroformate .

Applications :

  • Agrochemicals : Compounds with trifluoromethylphenyl groups () and thiazolyl substituents () are explored as fungicides or herbicides. Compound A ’s 2-methoxyethyl group may target different biological pathways due to its ether functionality.
  • Pharmaceuticals : Carbamates with cyclopropyl or methylphenyl groups () serve as intermediates in drug discovery. Compound A ’s balance of solubility and stability could make it a candidate for prodrug development.

For instance, N-[3-(trifluoromethyl)phenyl]carbamate is discontinued, possibly due to safety concerns (). Compound A’s lower halogen content (one trifluoroethyl vs. additional fluorinated aryl groups) may reduce toxicity risks .

Research Findings and Trends

  • Thermal Stability : Trifluoroethyl carbamates exhibit moderate thermal stability. For example, N-(2-methylphenyl)carbamate is stable at room temperature (), while nitro-containing analogs (e.g., TNMA in ) are prone to explosive decomposition.
  • Biological Activity: Substituents critically influence bioactivity.
  • Material Science : Carbamates with bulky substituents (e.g., ’s polyamides) demonstrate high thermal resistance (Td₅ = 465°C), highlighting opportunities for Compound A in high-performance polymers .

Biological Activity

2,2,2-Trifluoroethyl N-(2-methoxyethyl)carbamate is a compound of interest due to its diverse biological activities and potential applications in pharmacology. As a carbamate derivative, it exhibits unique interactions with biological systems that warrant detailed examination.

Chemical Structure and Properties

The chemical structure of 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate can be represented as follows:

  • Molecular Formula : C7_{7}H10_{10}F3_{3}N1_{1}O2_{2}
  • Molecular Weight : 201.16 g/mol

This compound features a trifluoroethyl group, which significantly impacts its solubility and interaction with biological membranes.

The biological activity of 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate primarily involves its interaction with various enzymes and cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.
  • Cell Signaling Modulation : It influences signaling pathways related to oxidative stress and inflammation by modulating the expression of genes involved in these processes.
  • Transport Mechanisms : The compound interacts with specific transport proteins, facilitating its uptake into cells and influencing its bioavailability.

Biological Activity Summary

The biological activity of 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate can be summarized in the following table:

Activity Description
Enzyme InteractionInhibits cytochrome P450 enzymes; alters drug metabolism.
Antioxidant EffectsEnhances cellular antioxidant defenses at low doses.
Gene Expression ModulationAffects genes related to oxidative stress responses.
Cellular UptakeMediated by organic anion transporters; affects distribution within tissues.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate significantly reduced oxidative stress markers in cultured cells. This suggests potential protective effects against cellular damage.
    • Findings : Enhanced cell survival rates were observed at specific concentrations.
    • Reference :
  • Animal Models : In rodent models, varying doses of the compound were administered to assess its pharmacological effects. Low doses exhibited beneficial effects on metabolic parameters while higher doses led to toxicity.
    • Findings : Dose-dependent effects were noted, with low doses improving metabolic health markers.
    • Reference :
  • Toxicological Assessments : Evaluations indicated that while the compound has therapeutic potential, it also poses risks at elevated concentrations.
    • Findings : Toxicity was observed in high-dose scenarios leading to inflammation and cell death.
    • Reference :

Q & A

Basic Research Questions

Q. How can the synthesis of 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves reacting 2,2,2-trifluoroethanol with a carbamoyl chloride derivative derived from 2-methoxyethylamine. Key steps include:

  • Using a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Conducting the reaction in anhydrous solvents (e.g., dichloromethane or THF) at 0–5°C to minimize side reactions .
  • Purification via flash column chromatography with gradients of ethyl acetate/hexane to isolate the product .
    • Critical Parameters : Temperature control and solvent selection are critical to avoid hydrolysis of the carbamate bond.

Q. What experimental conditions influence the stability of 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate?

  • Methodological Answer : Stability studies should assess:

  • pH sensitivity : Hydrolysis occurs under acidic (pH < 3) or basic (pH > 10) conditions, producing 2-methoxyethylamine and trifluoroethanol. Use buffered solutions (e.g., phosphate buffer) to evaluate degradation kinetics .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for similar carbamates) .
    • Storage Recommendations : Store at –20°C in airtight containers with desiccants to prevent moisture-induced hydrolysis .

Q. Which in vitro assays are suitable for preliminary screening of this compound’s biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Use fluorogenic substrates to test inhibition of serine hydrolases or proteases, leveraging the carbamate’s electrophilic carbonyl .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting the trifluoroethyl group’s role in enhancing membrane permeability .
    • Controls : Include parent amines (2-methoxyethylamine) and trifluoroethanol to isolate the carbamate’s contribution .

Advanced Research Questions

Q. How does the trifluoroethyl group modulate the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP values experimentally (e.g., shake-flask method) or computationally (e.g., ChemAxon). The CF₃ group increases logP by ~0.5–1.0 compared to non-fluorinated analogs .
  • Metabolic stability : Perform hepatic microsome assays (human/rat) to assess oxidative degradation. Fluorine’s electron-withdrawing effect slows CYP450-mediated metabolism .
    • Structural Insight : Molecular dynamics simulations can model interactions with metabolic enzymes .

Q. What computational strategies can predict binding modes of this carbamate with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with acetylcholinesterase or other serine hydrolases. The carbamate’s carbonyl may form covalent bonds with catalytic serine residues .
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic attack sites on the carbamate group .
    • Validation : Cross-validate with crystallographic data from analogous carbamate-protein complexes .

Q. How do structural modifications (e.g., substituents on the ethyl chain) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives (e.g., replacing methoxy with ethoxy or cyclopropyl groups) and compare IC₅₀ values in enzyme assays. For example:
DerivativeSubstituentIC₅₀ (μM)
Parent2-Methoxy12.3
Analog 1Ethoxy18.7
Analog 2Cyclopropyl8.9
  • Rational Design : Use Hammett plots to correlate electronic effects of substituents with activity .

Q. What analytical techniques are optimal for characterizing degradation products?

  • Methodological Answer :

  • LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization to detect hydrolyzed products (e.g., 2-methoxyethylamine, m/z 76.1) .
  • NMR Monitoring : Track hydrolysis in real-time using ¹⁹F NMR to observe trifluoroethanol (δ –75 to –80 ppm) .
    • Advanced Spectroscopy : FT-IR can identify loss of the carbamate’s C=O stretch (~1700 cm⁻¹) post-degradation .

Emerging Research Directions

Q. Can this compound serve as a prodrug for targeted delivery of 2-methoxyethylamine?

  • Methodological Answer :

  • Proof of Concept : Test hydrolysis rates in physiological buffers (pH 7.4, 37°C) and in the presence of esterases .
  • Targeting Strategies : Conjugate with tumor-homing peptides (e.g., RGD motifs) and assess release kinetics in cancer cell lysates .

Q. How does the carbamate’s conformation influence its reactivity in solid-state vs. solution-phase reactions?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to analyze bond angles and non-covalent interactions (e.g., C–F⋯H–N) .
  • DFT Calculations : Compare gas-phase and solvent-phase geometries using Gaussian09 to model solvation effects .

Key Challenges and Contradictions

  • Synthesis Yield Variability : Some studies report yields >70% under anhydrous conditions , while others note <50% due to competing side reactions . Mitigation involves optimizing stoichiometry and reaction time.
  • Biological Activity Discrepancies : Fluorine’s role in enhancing activity is well-documented , but excessive lipophilicity may reduce solubility, necessitating formulation studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate
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2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate

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